molecular formula C11H19ClSi B145429 Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane CAS No. 125542-03-2

Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane

Cat. No. B145429
M. Wt: 214.8 g/mol
InChI Key: QTMBNCMQGRJAAA-UHFFFAOYSA-N
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Patent
US07667064B2

Procedure details

Under an argon atmosphere, to a solution of 48.0 g (0.393 mol) of tetramethylcyclopentadiene in 600 ml of THF, 157 ml of 2.5 M (0.393 mol) nBuLi in hexanes were added dropwise over 20 minutes at −80° C. This mixture was additionally stirred for 20 minutes at this temperature, and then for 0.5 hours at room temperature. The resulting mixture was added dropwise over 1.5 hours to a solution of 86.3 g (0.669 mol) of dichlorodimethylsilane in 150 ml of THF. The resulting mixture was stirred overnight at ambient temperature and then evaporated to dryness. Fractional distillation gave a yellow liquid, bp 52-56° C./1 mm Hg. Yield 48.3 g (57%).
Quantity
48 g
Type
reactant
Reaction Step One
Name
Quantity
0.393 mol
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
86.3 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:6][C:5]([CH3:7])=[C:4]([CH3:8])[C:3]=1[CH3:9].[Li]CCCC.[Cl:15][Si:16](Cl)([CH3:18])[CH3:17]>C1COCC1>[Cl:15][Si:16]([CH3:18])([CH3:17])[CH:6]1[C:5]([CH3:7])=[C:4]([CH3:8])[C:3]([CH3:9])=[C:2]1[CH3:1]

Inputs

Step One
Name
Quantity
48 g
Type
reactant
Smiles
CC1=C(C(=C(C1)C)C)C
Name
Quantity
0.393 mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
86.3 g
Type
reactant
Smiles
Cl[Si](C)(C)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
This mixture was additionally stirred for 20 minutes at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for 0.5 hours at room temperature
Duration
0.5 h
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred overnight at ambient temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation
CUSTOM
Type
CUSTOM
Details
gave a yellow liquid, bp 52-56° C./1 mm Hg

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
Cl[Si](C1C(=C(C(=C1C)C)C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.